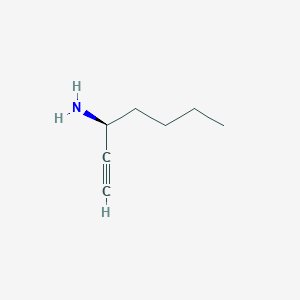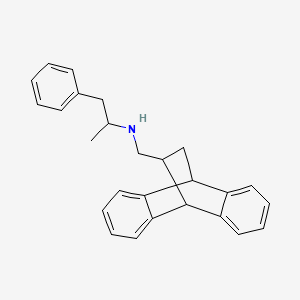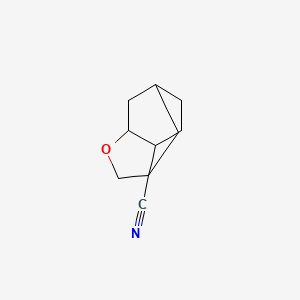
5,6-Heptadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Heptadien-1-ol is an organic compound with the molecular formula C7H10O. It is an aliphatic alcohol characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,6-Heptadien-1-ol can be synthesized through several methods. One common approach involves the reaction of 1,5-hexadiene with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. Another method includes the hydroboration-oxidation of 1,5-hexadiene, where the hydroboration step is followed by oxidation using hydrogen peroxide and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Heptadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 5,6-Heptadienal and 5,6-Heptadienoic acid.
Reduction: this compound can be reduced to heptanol.
Substitution: Halogenated derivatives such as 5,6-Heptadien-1-chloride.
Aplicaciones Científicas De Investigación
5,6-Heptadien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Heptadien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Heptadien-4-ol: Similar structure but with the hydroxyl group at a different position.
2,4-Heptadien-1-ol: Similar structure with different positioning of double bonds.
1,5-Heptadien-3-ol: Another isomer with the hydroxyl group at a different carbon.
Uniqueness
5,6-Heptadien-1-ol is unique due to the specific positioning of its double bonds and hydroxyl group, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
73229-30-8 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3,8H,1,4-7H2 |
Clave InChI |
CCVUUCPBJQLBRE-UHFFFAOYSA-N |
SMILES canónico |
C=C=CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)





